molecular formula C15H13N3O2S B2691858 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 688793-15-9

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2691858
CAS RN: 688793-15-9
M. Wt: 299.35
InChI Key: FLLMFDARUIXJRW-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a derivative of pyrido[2,3-d]pyrimidin-4-one . Pyrido[2,3-d]pyrimidin-4-one derivatives have been identified as having broad-spectrum antibacterial activity and reasonable antifungal activity .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized novel pyridopyrimidinone derivatives, exploring their potential as corrosion inhibitors for carbon steel in acidic solutions. These compounds demonstrated mixed-type inhibition properties, with their effectiveness increasing with concentration. Quantum chemical calculations and molecular dynamic simulations supported their corrosion inhibition behavior (Abdallah, Shalabi, & Bayoumy, 2018).

  • Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were found to be potent COX-2 inhibitors, displaying high selectivity and protective effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Nonlinear Optical Properties

  • The nonlinear optical properties of certain styryl dyes, including a derivative closely related to the compound , were investigated. These studies revealed promising materials for device applications due to their effective third-order susceptibility and optical power limiting behavior, attributed to two-photon absorption phenomena (Shettigar et al., 2009).

Antimicrobial and Antiviral Activities

  • Compounds structurally related to 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one have been evaluated for their antimicrobial and antiviral activities. For example, thio analogues of dihydroalkoxybenzyloxopyrimidines showed selective inhibition of HIV-1 multiplication in vitro, highlighting the potential for developing new antiviral agents (Mai et al., 1995).

Future Directions

The future directions for this compound could involve further investigation into its potential as a CDK2 inhibitor for cancer treatment . Additionally, its broad-spectrum antibacterial and antifungal activities suggest potential applications in the treatment of infectious diseases .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-12-7-3-2-5-10(12)9-18-14(19)11-6-4-8-16-13(11)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLMFDARUIXJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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